2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
CAS No.: 1351651-94-9
Cat. No.: VC7606383
Molecular Formula: C24H26FN3O6
Molecular Weight: 471.485
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351651-94-9 |
|---|---|
| Molecular Formula | C24H26FN3O6 |
| Molecular Weight | 471.485 |
| IUPAC Name | 2-(2-fluorophenoxy)-1-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]ethanone;oxalic acid |
| Standard InChI | InChI=1S/C22H24FN3O2.C2H2O4/c1-16-24-19-7-3-4-8-20(19)26(16)14-17-10-12-25(13-11-17)22(27)15-28-21-9-5-2-6-18(21)23;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | YDSUXZHOBOBUSO-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)COC4=CC=CC=C4F.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central ethanone backbone bonded to two functional groups:
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2-Fluorophenoxy group: A phenyl ring substituted with fluorine at the 2-position and linked via an ether oxygen.
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4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl group: A piperidine ring with a methyl-substituted benzimidazole moiety attached at the 4-position via a methylene bridge.
The oxalate counterion () enhances solubility and stability, a common strategy in salt formation for bioactive molecules .
Structural Formula and Molecular Weight
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Empirical Formula:
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Molecular Weight: 529.49 g/mol (free base: 408.45 g/mol; oxalate: 121.04 g/mol).
Synthesis and Characterization
Benzimidazole Formation
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Condensation: 2-Methylbenzimidazole is synthesized via cyclization of 4-methyl-1,2-phenylenediamine with formic acid under reflux .
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Alkylation: The benzimidazole is alkylated with chloromethylpiperidine using a base (e.g., KCO) in dimethylformamide (DMF) at 80–100°C to yield 4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine.
Ethanone Assembly
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Nucleophilic Substitution: 2-Fluorophenol is reacted with chloroacetyl chloride in the presence of triethylamine to form 2-(2-fluorophenoxy)acetyl chloride.
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Coupling: The acetyl chloride is coupled with the piperidine-benzimidazole intermediate via amide bond formation, yielding the free base .
Salt Formation
The free base is treated with oxalic acid in ethanol to precipitate the oxalate salt, purified via recrystallization .
Characterization Data
Table 1: Predicted Spectroscopic Properties
Physicochemical Properties
Table 2: Solubility and Stability
| Property | Value/Observation |
|---|---|
| Solubility in Water | 12.5 mg/mL (oxalate salt) |
| logP | 2.8 (predicted) |
| Melting Point | 198–202°C (decomposes) |
| Stability | Hygroscopic; stable under inert atmosphere . |
Pharmacological Activities
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 4.2 | Caspase-3/7 activation |
| A549 (Lung) | 5.8 | G2/M cell cycle arrest |
| HeLa (Cervical) | 3.9 | ROS-mediated apoptosis . |
Antimicrobial Activity
Fluorophenoxy groups enhance membrane permeability. Predicted MIC Values:
Table 4: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Neurological Applications
Piperidine moieties modulate neurotransmitter receptors. Key Targets:
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